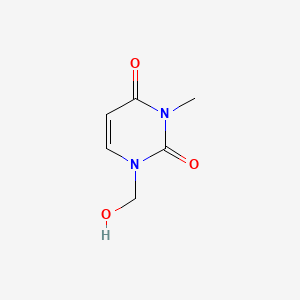
Theophylline, 8-(o-nitrobenzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-(o-nitrobenzyl)- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . The addition of the o-nitrobenzyl group to theophylline introduces unique properties that can be exploited in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(o-nitrobenzyl)- typically involves the nitration of theophylline followed by the introduction of the o-nitrobenzyl group. One common method involves the reaction of theophylline with o-nitrobenzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Theophylline, 8-(o-nitrobenzyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Theophylline, 8-(o-nitrobenzyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitroso or amino derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products are the substituted benzyl derivatives.
科学的研究の応用
Theophylline, 8-(o-nitrobenzyl)- has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions. The compound can be used to modulate the activity of enzymes and proteins through light-induced cleavage of the o-nitrobenzyl group.
Medicine: Investigated for its potential use in targeted drug delivery systems. The photolabile nature of the o-nitrobenzyl group allows for precise control over the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings.
作用機序
The mechanism of action of Theophylline, 8-(o-nitrobenzyl)- involves the photolysis of the o-nitrobenzyl group upon exposure to UV light. This results in the formation of a reactive intermediate that can interact with various molecular targets. The primary molecular targets include enzymes and proteins, where the compound can modulate their activity by covalent modification or through the release of active species .
類似化合物との比較
Similar Compounds
Theophylline: A methylxanthine drug used to treat respiratory diseases.
Uniqueness
The unique feature of Theophylline, 8-(o-nitrobenzyl)- is its photolabile o-nitrobenzyl group, which allows for controlled release and modulation of its activity through light exposure. This property makes it highly valuable in applications requiring precise control over molecular interactions and reactions .
特性
CAS番号 |
73908-81-3 |
|---|---|
分子式 |
C14H13N5O4 |
分子量 |
315.28 g/mol |
IUPAC名 |
1,3-dimethyl-8-[(2-nitrophenyl)methyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H13N5O4/c1-17-12-11(13(20)18(2)14(17)21)15-10(16-12)7-8-5-3-4-6-9(8)19(22)23/h3-6H,7H2,1-2H3,(H,15,16) |
InChIキー |
BPBTWJFRRRBRGJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


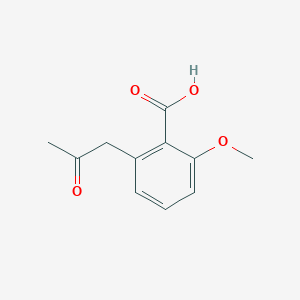


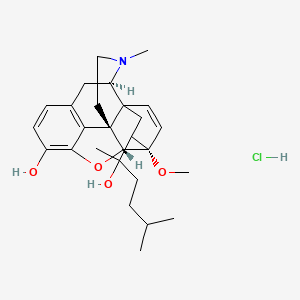

![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

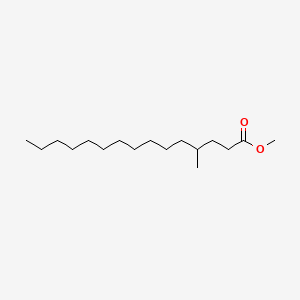
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
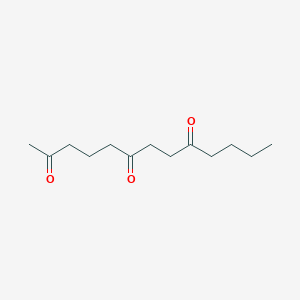
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
